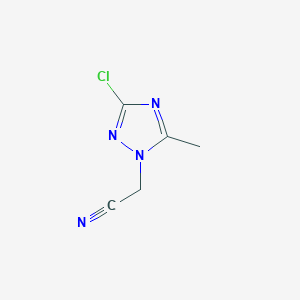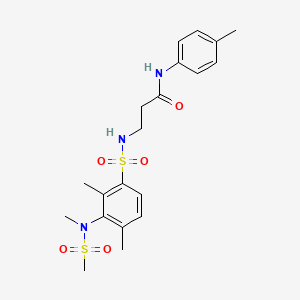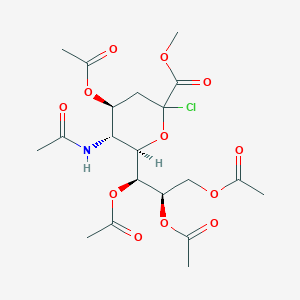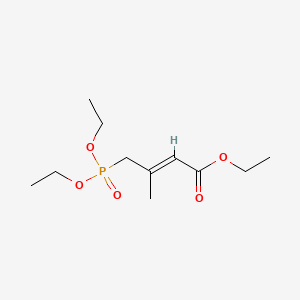
2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in the synthesis of a wide range of pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazine hydrate with various carboxylic acids .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using techniques such as IR absorption spectra and 1H-NMR . The IR absorption spectra often show signals for C=O groups, while the 1H-NMR spectrum shows peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its substituents. Some compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using techniques such as elemental analysis, IR and NMR spectra, and X-ray diffraction studies . Some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Synthesis of 1,2,3-Triazoles
“2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile” can be used in the synthesis of 1,2,3-triazoles . These compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Anticancer Research
This compound can be used in anticancer research. For example, it has been used in the synthesis of compound 10ec, which has been shown to induce apoptosis in BT-474 cells .
Antileishmanial and Antimalarial Evaluation
“2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile” can be used in the synthesis of compounds for antileishmanial and antimalarial evaluation .
DNA Synthesis
The compound can be used in DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Synthesis of Tetrazoles
“2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile” can be used in the synthesis of tetrazoles . Tetrazoles are used in various fields, including pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4/c1-4-8-5(6)9-10(4)3-2-7/h3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIJNZFEJDKDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2624501.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)

![(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B2624510.png)



![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2624516.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)
